N,N-Diisopropylmethylamine

描述

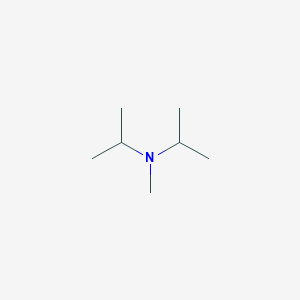

N,N-Diisopropylmethylamine: is an organic compound with the molecular formula C7H17N. It is a tertiary amine characterized by the presence of two isopropyl groups and one methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: N,N-Diisopropylmethylamine can be synthesized through the alkylation of diisopropylamine with methyl iodide or methyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide byproduct. The reaction can be represented as follows:

(CH3

生物活性

N,N-Diisopropylmethylamine (DIPMA) is a tertiary amine that has garnered attention in organic chemistry for its unique properties and applications. It is often used as a non-nucleophilic base in various synthetic reactions. This article explores the biological activity of DIPMA, including its chemical structure, toxicological effects, and applications in research.

Chemical Structure and Properties

DIPMA is structurally characterized by a nitrogen atom bonded to two isopropyl groups and one methyl group. This configuration imparts significant steric hindrance, which affects its reactivity and interactions with other compounds. The chemical formula for DIPMA is .

Key Properties:

- Molecular Weight: 113.23 g/mol

- Appearance: Colorless liquid

- Boiling Point: Approximately 130°C

- pKa Value: The pKa of the conjugate acid in dimethyl sulfoxide is around 9.0, indicating it is a weak base compared to other amines like triethylamine (pKa ~ 10.0) .

1. Role in Organic Synthesis

DIPMA is primarily utilized as a base in organic synthesis, particularly in:

- Amide Coupling Reactions: It facilitates the formation of amides from carboxylic acids and amines without competing as a nucleophile due to its steric hindrance .

- Electrochemical Reductions: Recent studies have shown that DIPMA can mediate the electrochemical reduction of azobenzenes to hydrazobenzenes, demonstrating its utility in redox reactions .

2. Toxicological Profile

While DIPMA serves important roles in laboratory settings, it also poses health risks:

- Acute Toxicity: Ingestion of DIPMA can be fatal, with studies indicating that doses as low as 150 grams may lead to severe outcomes . Symptoms of exposure include respiratory issues, headaches, dizziness, and gastrointestinal distress.

- Irritation Potential: The compound can cause burns upon contact with skin or mucous membranes and may induce asthma-like symptoms following inhalation .

3. Case Studies and Research Findings

Study on Cysteine Incorporation:

A study highlighted the use of DIPMA in solid-phase peptide synthesis, where it was employed to minimize racemization during cysteine incorporation. This demonstrates its role in enhancing the efficiency of peptide synthesis protocols .

Electrochemical Applications:

Research has documented the successful use of DIPMA in the hydrogenation of azobenzenes via electrochemical methods, achieving moderate to high yields at room temperature. This underscores its effectiveness as a mediator in complex organic transformations .

Comparative Analysis

The following table summarizes key differences between DIPMA and other common bases used in organic chemistry:

| Property | This compound | Triethylamine | Diisopropylamine |

|---|---|---|---|

| Steric Hindrance | High | Moderate | High |

| pKa Value | ~9.0 | ~10.0 | ~10.5 |

| Nucleophilicity | Poor | Moderate | Moderate |

| Common Uses | Amide coupling, electrochemistry | General base | Precursor for LDA |

科学研究应用

Chemical Properties and Structure

DIPA has the molecular formula and features a nitrogen atom bonded to two isopropyl groups and one methyl group. Its structure contributes to its steric hindrance, making it a poor nucleophile but an effective base.

Proton Scavenger

DIPA serves as an effective proton scavenger in various organic reactions. Its ability to stabilize charge without participating in nucleophilic attacks makes it ideal for reactions where unwanted side reactions must be minimized.

Amide Coupling Reactions

DIPA is commonly utilized in amide coupling reactions, particularly when activating carboxylic acids. It facilitates the coupling of activated acids with amines without competing for nucleophilic sites, thus enhancing yield and selectivity.

| Reaction Type | Role of DIPA | Example Reaction |

|---|---|---|

| Amide Coupling | Non-nucleophilic base | Carboxylic acid + amine |

| Alkylation | Selective reagent | Secondary amine to tertiary amine |

| Transition Metal Catalysis | Base for cross-coupling reactions | Heck and Sonogashira reactions |

Alkylation Reactions

In alkylation processes, DIPA has shown efficacy in converting secondary amines to tertiary amines while minimizing the formation of quaternary ammonium salts, which can occur with other bases.

Transition Metal Catalyzed Reactions

DIPA is employed as a base in several transition metal-catalyzed cross-coupling reactions such as the Heck reaction and Sonogashira coupling. Its steric properties allow it to support these reactions effectively by stabilizing intermediates without interfering with the catalytic cycle.

Swern Oxidation

In Swern oxidation processes, DIPA can replace triethylamine as a hindered base, demonstrating versatility in facilitating oxidation reactions while maintaining high yields.

Electrochemical Reduction

A study highlighted the use of DIPA in the electrochemical reduction of azobenzenes, demonstrating its role in facilitating hydrogenation under cathodic conditions, which could have implications for synthetic methodologies in organic chemistry .

Multicomponent Synthesis

Research has shown that DIPA can be effectively utilized in multicomponent synthesis involving pyranopyrazole systems, showcasing its utility beyond traditional applications and into more complex synthetic strategies .

Comparative Analysis with Other Amines

While DIPA shares similarities with other hindered bases like triethylamine (TEA), it is often preferred due to its lower nucleophilicity and higher steric hindrance, which can lead to cleaner reaction profiles in certain contexts.

| Property | DIPA | Triethylamine (TEA) |

|---|---|---|

| Nucleophilicity | Low | Moderate |

| Steric Hindrance | High | Moderate |

| Common Applications | Amide coupling | General base |

属性

IUPAC Name |

N-methyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRXMEYARGEVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338190 | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-97-9 | |

| Record name | N-Methyl-N-(1-methylethyl)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。